3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid
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Overview
Description
3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid is an organic compound that features a furan ring substituted with a difluoromethyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the difluoromethyl group: This step can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions.
Attachment of the benzoic acid moiety: This can be accomplished through esterification or amidation reactions, followed by hydrolysis to yield the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzoic acid moiety may produce benzyl alcohol.
Scientific Research Applications
3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme kinetics or receptor binding.
Mechanism of Action
The mechanism of action of 3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-[[5-(Trifluoromethyl)furan-2-yl]methoxy]benzoic acid
- 3-[[5-(Methyl)furan-2-yl]methoxy]benzoic acid
- 3-[[5-(Chloromethyl)furan-2-yl]methoxy]benzoic acid
Uniqueness
3-[[5-(Difluoromethyl)furan-2-yl]methoxy]benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties compared to other substituents. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[5-(difluoromethyl)furan-2-yl]methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O4/c14-12(15)11-5-4-10(19-11)7-18-9-3-1-2-8(6-9)13(16)17/h1-6,12H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUNFJYNHXUIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(O2)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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